3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide
Overview
Description
3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiadiazole ring substituted with a phenylethyl group and a diphenylpropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization to form the thiadiazole ring. The phenylethyl group can be introduced through a nucleophilic substitution reaction using appropriate phenylethyl halides. The final step involves the coupling of the thiadiazole derivative with 3,3-diphenylpropanamide under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions and catalysts is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Phenylethyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-diphenyl-N-(2-phenylethyl)propanamide: Lacks the thiadiazole ring, which may result in different biological activity.
1,3,4-thiadiazole derivatives: Share the thiadiazole ring but differ in the substituents attached, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide lies in its combination of the thiadiazole ring with a phenylethyl group and a diphenylpropanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3OS/c29-23(18-22(20-12-6-2-7-13-20)21-14-8-3-9-15-21)26-25-28-27-24(30-25)17-16-19-10-4-1-5-11-19/h1-15,22H,16-18H2,(H,26,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLLHFPDDQSDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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